molecular formula C17H16N4O3S2 B13377333 N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-methylurea

N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-methylurea

Cat. No.: B13377333
M. Wt: 388.5 g/mol
InChI Key: KKMBKKZGCIEAID-UHFFFAOYSA-N
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Description

N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C17H16N4O3S2/c1-18-17(23)21-13(22)8-26-16-14-12(7-25-15(14)19-9-20-16)10-4-3-5-11(6-10)24-2/h3-7,9H,8H2,1-2H3,(H2,18,21,22,23)

InChI Key

KKMBKKZGCIEAID-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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